2,3-Dihydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
2,3-Dihydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes two hydroxyl groups and a carboxylic acid group. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with camphor or its derivatives.
Oxidation: The camphor is oxidized to introduce hydroxyl groups at the 2 and 3 positions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes involve:
Bulk Oxidation: Using industrial oxidizing agents to achieve the desired hydroxylation.
Efficient Carboxylation: Employing high-pressure reactors to introduce the carboxylic acid group efficiently.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated bicyclic structure.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated bicyclic compounds.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
2,3-Dihydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of 2,3-Dihydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound can modulate inflammatory pathways by interacting with specific receptors and signaling molecules
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but lacks one hydroxyl group.
7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid: Contains ketone groups instead of hydroxyl groups.
Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-: Contains dione groups instead of hydroxyl groups .
Uniqueness
2,3-Dihydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its combination of hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2,3-dihydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-9(2)10(3)4-5-11(9,8(14)15)7(13)6(10)12/h6-7,12-13H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
VZWDUQQRRIRTCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(C(C2O)O)C(=O)O)C)C |
Origin of Product |
United States |
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